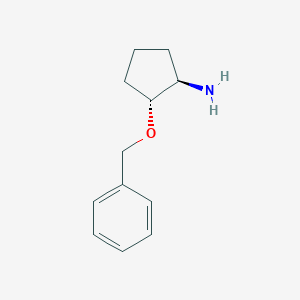

(1R,2R)-2-(Benzyloxy)cyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181657-56-7 | |

| Record name | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of (1R,2R)-2-(Benzyloxy)cyclopentanamine in Asymmetric Synthesis: A Technical Guide

Abstract

(1R,2R)-2-(Benzyloxy)cyclopentanamine is a pivotal chiral building block in modern asymmetric synthesis. Its rigid cyclopentane backbone and defined stereochemistry provide a robust platform for the creation of highly effective chiral auxiliaries and ligands. This technical guide offers an in-depth exploration of the synthesis, derivatization, and application of this versatile molecule. We will delve into its use in the construction of phosphoramidite ligands for transition-metal-catalyzed reactions and the formation of oxazolidinone-based chiral auxiliaries for stereoselective alkylations and aldol reactions. The underlying principles of stereocontrol, supported by mechanistic insights and performance data, are discussed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in the synthesis of enantiomerically pure compounds.

Introduction: The Architectural Advantage of a Constrained Chiral Scaffold

In the quest for enantiomerically pure molecules, particularly in the pharmaceutical industry, the synthetic chemist's toolbox is replete with methods to control stereochemistry. Among these, the use of chiral building blocks to construct more complex chiral entities remains a cornerstone strategy. This compound, with its trans-1,2-disubstituted cyclopentane framework, offers a distinct advantage. The cyclopentyl ring's conformational rigidity minimizes unwanted rotational degrees of freedom, which is crucial for creating a well-defined and predictable chiral environment. The trans-disposition of the amine and benzyloxy groups allows for effective steric blocking of one face of a reactive intermediate, thereby directing the approach of incoming reagents and leading to high levels of stereoselectivity.

This guide will focus on two primary applications of this compound:

-

As a precursor to Chiral Phosphoramidite Ligands: These ligands are instrumental in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenation and conjugate addition.

-

As a foundation for Chiral Auxiliaries: By converting the amino alcohol moiety (after debenzylation) into a rigid heterocyclic system like an oxazolidinone, it can be used to direct the stereochemical outcome of reactions on an attached prochiral substrate.

Synthesis of the Chiral Building Block

While this compound is commercially available, understanding its synthesis provides valuable context. A common approach involves the resolution of racemic trans-2-aminocyclopentanol or its derivatives. For instance, a patented industrial method describes the optical resolution of racemic 2-(N-benzylamino)-1-cyclopentanol using R-(-)-mandelic acid in a 2-propanol solvent. The resulting diastereomeric salt of (1R,2R)-2-(N-benzylamino)-1-cyclopentanol can be isolated by crystallization. Subsequent debenzylation of the N-benzyl group would yield (1R,2R)-2-amino-1-cyclopentanol, which can then be selectively O-benzylated to afford the target molecule.[1]

Application I: Precursor to Chiral Phosphoramidite Ligands for Asymmetric Catalysis

Chiral phosphoramidite ligands have gained prominence in asymmetric catalysis due to their modular synthesis and the exceptional levels of enantioselectivity they can impart in various metal-catalyzed reactions. This compound serves as an excellent chiral amine backbone for these ligands.

General Synthesis of Phosphoramidite Ligands

The synthesis of a phosphoramidite ligand from this compound typically follows a two-step sequence. First, a chiral diol, such as a BINOL derivative, is reacted with phosphorus trichloride to form a phosphorochloridite intermediate. This intermediate is then reacted with the chiral amine, this compound, in the presence of a base to yield the final phosphoramidite ligand.[2][3]

Experimental Protocol: Synthesis of a BINOL-derived Phosphoramidite Ligand

-

Step 1: Synthesis of (R)-(-)-(1,1'-Binaphthalene-2,2'-dioxy)chlorophosphine. In a flame-dried, nitrogen-purged flask, (R)-(+)-1,1'-bi(2-naphthol) is reacted with an excess of phosphorus trichloride, with a catalytic amount of 1-methyl-2-pyrrolidinone, at elevated temperature (e.g., 92 °C). After the reaction is complete, the excess phosphorus trichloride is removed under reduced pressure to yield the crude phosphorochloridite.[2]

-

Step 2: Formation of the Phosphoramidite Ligand. In a separate flame-dried, nitrogen-purged flask, this compound is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as n-butyllithium, is added to deprotonate the amine. A solution of the phosphorochloridite from Step 1 in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The final product is purified by chromatography.[2]

Caption: Synthesis of a chiral phosphoramidite ligand.

Application in Asymmetric Catalysis

Phosphoramidite ligands derived from chiral amines are highly effective in a range of asymmetric reactions.

The copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a powerful C-C bond-forming reaction. Phosphoramidite ligands have been shown to provide excellent reactivity and enantioselectivity in these transformations.[4][5] The chiral environment created by the ligand around the copper center dictates the facial selectivity of the addition to the enone.

| Substrate | Organozinc Reagent | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 2-Cyclohexenone | Diethylzinc | BINOL-based phosphoramidite | Toluene | -30 | >95 | up to 98 | |

| Chalcone | Diethylzinc | BINOL-based phosphoramidite | Toluene | -30 | 85 | 89 |

Rhodium and Iridium complexes of chiral phosphoramidite ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins and imines.[6][7] These reactions are crucial for the synthesis of chiral alcohols, amines, and carboxylic acids. The ligand's structure is critical in creating a chiral pocket that forces the substrate to coordinate to the metal in a specific orientation, leading to the selective formation of one enantiomer.

| Substrate Type | Catalyst | Ligand Type | S/C ratio | ee (%) | Reference |

| N-Arylimines | [Ir(COD)Cl]₂/Ligand | H₈-BINOL-derived phosphine-phosphoramidite | up to 100,000 | up to 99 | |

| α,β-Unsaturated Phosphonates | [Rh(COD)₂]BF₄/Ligand | DpenPhos | 100 | 90->99 |

Application II: Chiral Auxiliary for Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. The trans-1,2-amino alcohol substructure of debenzylated this compound is an ideal precursor for the formation of a rigid oxazolidinone auxiliary.

Synthesis of a Cyclopentane-fused Oxazolidinone Auxiliary

The synthesis involves the debenzylation of this compound to yield (1R,2R)-2-aminocyclopentanol, followed by reaction with phosgene or a phosgene equivalent to form the fused oxazolidinone ring system. A related procedure for a cis-fused system involves a Curtius rearrangement of a β-hydroxy acid.[8]

Experimental Protocol: Synthesis of a Fused Oxazolidinone Auxiliary (Adapted from a related system)

-

Step 1: Debenzylation. this compound is subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to cleave the benzyl ether and yield (1R,2R)-2-aminocyclopentanol.

-

Step 2: Oxazolidinone Formation. The resulting amino alcohol is dissolved in a suitable solvent and treated with a carbonylating agent such as triphosgene in the presence of a base (e.g., triethylamine) to effect cyclization to the oxazolidinone.[9]

-

Step 3: Acylation. The oxazolidinone is then acylated by deprotonation with a strong base (e.g., n-BuLi) followed by reaction with an acyl chloride (e.g., propionyl chloride) to attach the prochiral substrate.[8]

Caption: Synthesis and application of a chiral auxiliary.

Application in Asymmetric Alkylation

The N-acyl oxazolidinone can be deprotonated at the α-carbon with a strong base to form a rigid enolate. The bulky cyclopentane ring of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation.[8][10]

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereomeric Ratio | Reference |

| N-Propionyl | LiHMDS | Benzyl bromide | >99:1 | |

| N-Propionyl | LiHMDS | Allyl iodide | >99:1 |

The stereochemical outcome is dictated by the chelated transition state of the enolate, where the metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. The fused cyclopentane ring then acts as a steric shield. After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis) to yield the chiral carboxylic acid and recover the auxiliary.[8]

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it an excellent precursor for the synthesis of highly effective phosphoramidite ligands and chiral auxiliaries. The derivatives of this compound have demonstrated exceptional performance in achieving high levels of stereocontrol in a variety of important chemical transformations, including conjugate additions, hydrogenations, and alkylations. The modularity and predictability associated with this chiral scaffold ensure its continued application in the synthesis of complex, enantiomerically pure molecules for research and development in the chemical and pharmaceutical industries.

References

- Ghosh, A. K., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.

- Organic Syntheses. (n.d.). Phosphoramidite (Feringa) Ligands. Coll. Vol. 10, p.123 (2004); Vol. 79, p.206 (2002).

- Zhang, X., et al. (2012). Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters, 14(14), 3518-3521.

- Wikipedia. (2023). Chiral auxiliary.

- Ding, K., et al. (2012). Asymmetric hydrogenation of α- or β-acyloxy α,β-unsaturated phosphonates catalyzed by a Rh(i) complex of monodentate phosphoramidite. Organic & Biomolecular Chemistry, 10(4), 787-793.

- Waldmann, H., et al. (2002). Solid-phase development of chiral phosphoramidite ligands for enantioselective conjugate addition reactions. Chemistry, 8(20), 4767-80.

- Feringa, B. L. (2000). Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346-353.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.

- Purdue University. (2016). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 21(9), 1205.

- Lee, S., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 22(11), 1849.

- Sumitomo Chemical Company. (2008). Method for producing (1r,2r)-2-amino-1-cyclopentanol. WO2008072773A1.

- Feringa, B. L. (2000). Enantioselective Catalytic Conjugate Addition of dialkylzinc reagents using copper-phosphoramidite complexes. Tetrahedron, 56(17), 2725-2745.

- ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.

- Zhang, J., et al. (2019). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 27(18), 115033.

Sources

- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. research.rug.nl [research.rug.nl]

- 6. Asymmetric hydrogenation of α- or β-acyloxy α,β-unsaturated phosphonates catalyzed by a Rh(i) complex of monodentate phosphoramidite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. m.chem960.com [m.chem960.com]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

A Technical Guide to (1R,2R)-2-(Benzyloxy)cyclopentanamine: Structure, Synthesis, and Applications

Abstract: (1R,2R)-2-(Benzyloxy)cyclopentanamine is a valuable chiral building block in modern organic synthesis. Its rigid cyclopentane framework and defined stereochemistry make it a crucial component in the synthesis of complex molecules, particularly for pharmaceutical applications. This guide provides an in-depth analysis of its molecular structure, stereochemical features, prevalent synthetic methodologies, and applications as a chiral auxiliary and ligand. Detailed experimental protocols and characterization data are presented to support researchers and drug development professionals in its effective utilization.

Molecular Structure and Stereochemical Elucidation

This compound is a vicinal amino ether built on a five-membered carbocyclic ring. The defining features of this molecule are the two contiguous stereocenters at positions C1 and C2.

Structural Analysis

The molecule consists of:

-

A cyclopentane ring , which provides a conformationally constrained scaffold.

-

An amine group (-NH₂) at the C1 position.

-

A benzyloxy group (-OCH₂Ph) at the C2 position.

The connectivity of these groups gives rise to its classification as a 1,2-amino ether. The stereochemical designator "(1R,2R)" specifies the absolute configuration at both chiral centers, indicating a trans relationship between the amine and benzyloxy substituents.[1]

Absolute Stereochemistry (1R,2R)

The absolute configuration of the stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

-

At Carbon 1 (C1): The attached groups are prioritized as follows: -NH₂ > -C2(OR) > -C5 > -H. With the lowest priority group (hydrogen) oriented away, the sequence from highest to lowest priority traces a clockwise direction, assigning it the R configuration.

-

At Carbon 2 (C2): The attached groups are prioritized as follows: -OR > -C1(NH₂) > -C3 > -H. Similarly, this arrangement results in a clockwise sequence, assigning it the R configuration.

The rigid nature of the cyclopentane ring, combined with the specific (1R,2R) configuration, creates a well-defined three-dimensional space, which is fundamental to its efficacy in asymmetric synthesis.[2]

Caption: Stereochemical representation of this compound.

Physicochemical and Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of the compound.

| Property | Value | Source |

| CAS Number | 181657-56-7 | |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Optical Purity | ≥98.0% enantiomeric excess (typical) | |

| Storage Temp. | 2-8°C, under inert atmosphere | [3] |

Table 1: Physicochemical Properties

Spectroscopic analysis provides structural confirmation. While a comprehensive public spectrum is not available, typical ¹H and ¹³C NMR chemical shifts can be predicted based on analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | 7.20 - 7.40 | Aromatic protons (Ph-) |

| 4.50 - 4.70 | Methylene protons (-OCH₂Ph) | |

| 3.50 - 3.80 | Methine proton (-CH-O) | |

| 3.00 - 3.30 | Methine proton (-CH-N) | |

| 1.50 - 2.20 | Cyclopentane ring protons (-CH₂-) | |

| 1.40 - 1.80 | Amine protons (-NH₂) | |

| ¹³C NMR | 138 - 140 | Quaternary aromatic carbon (Ph-C) |

| 127 - 129 | Aromatic carbons (Ph-CH) | |

| 80 - 85 | Methine carbon (-CH-O) | |

| 70 - 75 | Methylene carbon (-OCH₂Ph) | |

| 58 - 62 | Methine carbon (-CH-N) | |

| 20 - 40 | Cyclopentane carbons (-CH₂-) |

Table 2: Predicted NMR Spectroscopic Data

Synthetic Strategies

The synthesis of enantiomerically pure this compound relies on establishing the correct absolute and relative stereochemistry. The most common and industrially scalable approach involves the chiral resolution of a racemic precursor, typically trans-2-aminocyclopentanol.

Synthesis via Chiral Resolution

This strategy is predicated on the ease of synthesis of the racemic trans-2-aminocyclopentanol, followed by its separation into enantiomers using a chiral resolving agent. The desired (1R,2R)-enantiomer is then protected to yield the final product.

Causality Behind Experimental Choices:

-

Precursor: trans-2-Aminocyclopentanol is an ideal precursor because the trans configuration is already established, simplifying the final stereochemical outcome.[4]

-

Resolving Agent: Dibenzoyltartaric acid is an effective resolving agent for amino alcohols.[5] It forms diastereomeric salts with the racemic amine that exhibit different solubilities, allowing for separation via fractional crystallization. The choice between D- or L-dibenzoyltartaric acid determines which enantiomer preferentially crystallizes.

-

Protection Step: The hydroxyl group of the resolved amino alcohol is converted to a benzyl ether. The Williamson ether synthesis (using a strong base like NaH and benzyl bromide) is a robust and high-yielding method for this transformation. The benzyl group is a common protecting group because it is stable under a wide range of reaction conditions but can be easily removed by hydrogenolysis.

Caption: Workflow for the synthesis via chiral resolution.

Detailed Experimental Protocol: Resolution and Benzylation

The following protocol is a representative method adapted from established procedures for resolving cyclic amino alcohols.[5][6]

Part A: Resolution of (±)-trans-2-Aminocyclopentanol

-

Salt Formation: Dissolve racemic trans-2-aminocyclopentanol (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve D-(-)-dibenzoyltartaric acid (0.5 eq) in hot methanol.

-

Rationale: Using a stoichiometric deficiency of the resolving agent (0.5 eq) ensures that only one enantiomer forms a salt and precipitates, maximizing the purity of the initial crop of crystals.

-

-

Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to room temperature, then cool further to 0-4°C for several hours to promote crystallization of the diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The solid is the diastereomeric salt of (1R,2R)-2-aminocyclopentanol.

-

Liberation of Free Amine: Suspend the collected salt in water and add aqueous NaOH (2M) until the pH is >12. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (1R,2R)-2-aminocyclopentanol.[7]

Part B: O-Benzylation

-

Deprotonation: Dissolve the resolved (1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Safety Note: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care.

-

Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, forming the corresponding alkoxide, which is a potent nucleophile.

-

-

Alkylation: After gas evolution ceases (approx. 30-60 min), add benzyl bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to afford pure this compound.

Applications in Asymmetric Synthesis

Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in asymmetric synthesis, serving as building blocks, chiral auxiliaries, or ligands for metal-catalyzed reactions.[8][9]

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The rigid framework of this compound makes it a promising candidate for such applications, analogous to other well-established cyclic amino alcohols like (1S,2R)-2-aminocyclopentan-1-ol.[10]

For example, it can be converted into an oxazolidinone auxiliary. The N-acylated oxazolidinone can then undergo highly diastereoselective enolate reactions (e.g., alkylations or aldol reactions). The cyclopentane ring provides a fixed conformational bias, forcing the incoming electrophile to approach from the less sterically hindered face of the enolate, thus controlling the formation of new stereocenters. After the reaction, the auxiliary can be cleaved and recovered.[10]

Use as a Chiral Ligand

The bidentate nature of the molecule (N and O donor atoms) allows it to form stable chelate complexes with various transition metals. When coordinated to a metal center, the chiral backbone creates an asymmetric environment that can induce high enantioselectivity in a variety of catalytic reactions, such as:

-

Asymmetric reductions

-

Asymmetric additions to carbonyls and imines[11]

-

Asymmetric allylic alkylations

The benzyloxy group can modulate the steric and electronic properties of the resulting metal complex, influencing both reactivity and selectivity.

Caption: Dual roles in asymmetric synthesis.

Conclusion

This compound is a stereochemically rich and synthetically accessible chiral building block. Its preparation via the resolution of a readily available precursor makes it a practical choice for both academic research and industrial-scale synthesis. The well-defined spatial arrangement of its functional groups enables its successful application as both a chiral auxiliary and a ligand, providing powerful tools for the construction of enantiomerically pure molecules. This guide has outlined its core structural features, a robust synthetic protocol, and its primary applications, demonstrating its value to the drug development and chemical research communities.

References

- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824.

- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-amino alcohols. Synthesis, 2004(18), 3123-3154.

- Palomo, C., Oiarbide, M., & García, J. M. (2004). The Henry reaction: recent examples of asymmetric catalysis. Chemical Society Reviews, 33(2), 65–75.

- Ager, D. J. (1994). The synthesis and applications of chiral 1,2-amino alcohols. Chemical Society Reviews, 23(6), 493-502.

- Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155.

- Ghosh, A. K., Kawahama, R., & Wink, D. (1999). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 40(22), 4209-4212.

- Amerigo Scientific. (n.d.). (1R,2R)-1-Amino-2-benzyloxycyclopentane.

Sources

- 1. (1R,2R)-1-Amino-2-benzyloxycyclopentane (≥96.5% (GC); 97%) - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 181657-56-7|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 7. (1R,2R)-反式-2-氨基环戊醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globethesis.com [globethesis.com]

Synthesis pathways for (1R,2R)-trans-2-Benzyloxy-cyclopentylamine

An In-depth Technical Guide to the Synthesis of (1R,2R)-trans-2-Benzyloxy-cyclopentylamine

Abstract

(1R,2R)-trans-2-Benzyloxy-cyclopentylamine is a chiral amine of significant value in the pharmaceutical industry, primarily serving as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereochemically defined structure, featuring a trans-1,2-disubstituted cyclopentane core, makes it an essential precursor for molecules where specific stereoisomers are required for biological activity. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiomeric purity. We will explore methodologies including the resolution of racemic intermediates and chiral auxiliary-controlled synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis to inform researchers and process chemists in drug development.

Introduction: The Strategic Importance of Chiral Cyclopentane Scaffolds

Chiral 1,2-amino alcohols and their derivatives are privileged structural motifs in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The cyclopentane ring, in particular, offers a unique conformational rigidity that is often exploited to orient functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. (1R,2R)-trans-2-Benzyloxy-cyclopentylamine, with its defined (1R,2R) stereochemistry, is a quintessential example. Its primary utility is as a precursor to (1R,2R)-trans-2-aminocyclopentanol, a crucial intermediate in the synthesis of carbocyclic nucleoside analogues like Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[2][3]

The core challenge in synthesizing this molecule lies in the precise control of stereochemistry at two contiguous chiral centers on a five-membered ring. This guide delves into the established and practical pathways to achieve this, focusing on the underlying principles that ensure high stereochemical fidelity.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure (1R,2R)-trans-2-Benzyloxy-cyclopentylamine hinges on establishing the correct trans relationship between the amine and the benzyloxy group. Two primary strategies have proven effective and scalable:

-

Kinetic Resolution of a Racemic Precursor: This classical approach involves the synthesis of a racemic mixture of a key intermediate, followed by a selective reaction (often enzyme-catalyzed) that resolves the two enantiomers.

-

Chiral Auxiliary-Mediated Synthesis: This strategy employs a recoverable chiral molecule that directs the stereochemical outcome of a key bond-forming reaction, which is then cleaved to yield the desired enantiopure product.[4]

We will examine a representative and field-proven pathway for each of these core strategies.

Pathway I: Chemoenzymatic Synthesis via Kinetic Resolution

This pathway leverages the high enantioselectivity of enzymes, specifically lipases, to resolve a racemic intermediate. The overall strategy involves the synthesis of racemic trans-2-azidocyclopentanol, enzymatic acylation to separate the enantiomers, followed by functional group manipulations to arrive at the target molecule.[5] This method is advantageous due to the efficiency and mild conditions of enzymatic reactions.[6][7]

Rationale and Workflow

The logic of this pathway is to create the racemic trans-1,2-amino alcohol scaffold first and then use a biocatalyst to differentiate between the two enantiomers. The azido group serves as a stable and non-basic precursor to the amine, preventing potential side reactions and catalyst inhibition in earlier steps. Lipases are particularly effective for resolving alcohols through enantioselective acylation.[5]

// Nodes A [label="Cyclopentene Oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="rac-trans-2-Azidocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="(1R,2R)-trans-2-Azidocyclopentyl Acetate\n+ (1S,2S)-trans-2-Azidocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124", shape=record]; D [label="(1R,2R)-trans-2-Azidocyclopentanol", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="(1R,2R)-trans-2-Benzyloxy-1-azidocyclopentane", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="(1R,2R)-trans-2-Benzyloxy-cyclopentylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="1. NaN₃, NH₄Cl\n2. H₂O, Heat"]; B -> C [label="Lipase PS, Vinyl Acetate", color="#34A853"]; C -> D [label="1. Separation\n2. K₂CO₃, MeOH (for acetate hydrolysis)"]; D -> E [label="NaH, BnBr, THF"]; E -> F [label="H₂, Pd/C, EtOH", color="#EA4335"]; }

Figure 1. Chemoenzymatic synthesis workflow via kinetic resolution.

Experimental Protocol

Step 1: Synthesis of racemic trans-2-Azidocyclopentanol

-

To a stirred solution of cyclopentene oxide (1.0 eq) in a 1:1 mixture of water and ethanol, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude racemic trans-2-azidocyclopentanol, which can be purified by column chromatography.

Step 2: Enzymatic Kinetic Resolution

-

In a flask, dissolve racemic trans-2-azidocyclopentanol (1.0 eq) in anhydrous toluene.

-

Add vinyl acetate (2.0 eq) as the acyl donor.

-

Add Pseudomonas sp. lipase (lipase PS, Amano) (typically 50-100% by weight of the substrate).[5]

-

Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at ~50% conversion to maximize the enantiomeric excess (ee) of both the acetylated product and the remaining alcohol.

-

Filter off the enzyme and wash with toluene. Concentrate the filtrate.

-

Separate the resulting (1R,2R)-trans-2-azidocyclopentyl acetate and the unreacted (1S,2S)-trans-2-azidocyclopentanol by silica gel chromatography.

Step 3: Preparation of (1R,2R)-trans-2-Azidocyclopentanol

-

Dissolve the purified (1R,2R)-trans-2-azidocyclopentyl acetate in methanol.

-

Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours until deacetylation is complete.

-

Neutralize the mixture with a weak acid (e.g., ammonium chloride solution) and remove methanol under reduced pressure.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield enantiopure (1R,2R)-trans-2-azidocyclopentanol.

Step 4: Benzylation

-

Dissolve (1R,2R)-trans-2-azidocyclopentanol (1.0 eq) in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield (1R,2R)-trans-2-benzyloxy-1-azidocyclopentane.

Step 5: Reduction of the Azide

-

Dissolve the benzyloxy azide from the previous step in ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate in vacuo to yield the final product, (1R,2R)-trans-2-Benzyloxy-cyclopentylamine.

Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 2 | (1R,2R)-trans-2-Azidocyclopentyl Acetate | ~45-50% | >99%[5] |

| 2 | (1S,2S)-trans-2-Azidocyclopentanol | ~45-50% | >99%[5] |

| 5 | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | >90% (from azide) | >99% |

Pathway II: Chiral Auxiliary-Directed Synthesis

This approach introduces stereocontrol at an early stage by covalently attaching a chiral auxiliary to the substrate. The auxiliary biases the facial selectivity of a key reaction, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary reveals the desired enantiopure compound. Evans oxazolidinones and pseudoephedrine amides are classic examples of auxiliaries used for stereoselective alkylations and aldol reactions.[4][8][9] While direct application to this target is less commonly published, the principles can be adapted from the synthesis of similar chiral 1,2-amino alcohols.[10]

A plausible route involves the asymmetric alkylation of an N-acyl oxazolidinone derived from a chiral amino alcohol.

Rationale and Workflow

The core principle is to use a rigid chiral scaffold to control the approach of an electrophile to an enolate. An oxazolidinone derived from a readily available amino alcohol (e.g., valinol) can be acylated with a cyclopentene-containing fragment. Deprotonation creates a conformationally locked enolate, where one face is shielded by the auxiliary's substituent (e.g., an isopropyl group). An electrophilic source of the amino group can then be added, followed by auxiliary cleavage and functionalization.

// Nodes A [label="Chiral Oxazolidinone", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="N-Acyl Oxazolidinone\n(Cyclopentenoyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Diastereomerically Enriched\nβ-Amino Imide", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Chiral β-Amino Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Chiral Amino Alcohol\n(trans-2-Aminocyclopentanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="(1R,2R)-trans-2-Benzyloxy-cyclopentylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Cyclopentenecarbonyl\nChloride, Base"]; B -> C [label="1. NaHMDS, THF, -78°C\n2. Electrophilic Aminating Agent\n(e.g., DTBP)", color="#34A853"]; C -> D [label="Auxiliary Cleavage\n(e.g., LiOH, H₂O₂)", color="#EA4335"]; D -> E [label="Reduction of Carboxylic Acid\n(e.g., BH₃·THF)"]; E -> F [label="1. Benzylation (OH)\n2. Protection (NH₂)\n3. Deprotection (NH₂)"]; }

Figure 2. Conceptual workflow for chiral auxiliary-mediated synthesis.

Conceptual Protocol (Illustrative)

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add a solution of cyclopent-1-enecarbonyl chloride (1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated ammonium chloride solution, extract with ethyl acetate, wash with brine, dry, and purify by chromatography.

Step 2: Asymmetric Michael Addition

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in THF and cool to -78 °C.

-

Generate the corresponding boron or titanium enolate using a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., Hünig's base).

-

Add an appropriate nucleophilic amine source with a protecting group (e.g., benzylamine). The conjugate addition will proceed with high diastereoselectivity controlled by the auxiliary.

-

Quench the reaction and purify the diastereomerically enriched product.

Step 3: Auxiliary Removal and Reduction

-

Cleave the chiral auxiliary under standard conditions (e.g., lithium hydroperoxide) to yield the corresponding carboxylic acid.[8]

-

Reduce the carboxylic acid to the primary alcohol using a reducing agent like borane-THF complex (BH₃·THF). This yields the enantiomerically pure trans-2-(benzylamino)cyclopentyl)methanol.

Step 4: Final Elaboration

-

The resulting amino alcohol is a direct precursor to the target molecule. The primary alcohol can be converted to the desired benzyloxy group via a Williamson ether synthesis, although this requires protection of the secondary amine. A more direct route is often to start with a precursor that installs the benzyloxy group earlier in the sequence. The final step would be the deprotection of the amine to yield the final product.

Data Summary

| Step | Key Transformation | Typical Diastereomeric Ratio (dr) |

| 2 | Asymmetric Michael Addition | >95:5[10] |

| 3 | Auxiliary Cleavage | High yield, no loss of stereointegrity |

Conclusion and Comparative Analysis

Both the chemoenzymatic resolution and chiral auxiliary-mediated pathways provide viable routes to (1R,2R)-trans-2-Benzyloxy-cyclopentylamine with high enantiomeric purity. The choice between them often depends on project-specific factors.

-

Chemoenzymatic Resolution: This method is often preferred for its operational simplicity, extremely high selectivity (>99% ee is common), and mild, environmentally benign reaction conditions.[6] Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can often be racemized and recycled in more advanced process chemistry setups.

-

Chiral Auxiliary Synthesis: This approach can be more atom-economical in principle, as it directs the synthesis towards the desired enantiomer from the start. However, it may require more steps, including the attachment and removal of the auxiliary, and the cost of the auxiliary itself can be a factor.[11] Achieving high diastereoselectivity can also require careful optimization of reaction conditions.

For both academic research and industrial-scale production, the chemoenzymatic approach represents a highly robust and reliable method for accessing this valuable chiral building block.

References

- Babu, N. J., & et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link][1][12]

- Ager, D. J., & et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

- Xu, J., & et al. (2020). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and...

- Goti, A., & et al. (2007). Highly efficient chemoenzymatic syntheses of trans-2-aminocyclopentanol derivatives.

- Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research. [Link]

- Patel, R. N. (2008). Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution.

- Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link][5]

- Vince, R. (2011). Abacavir. New Drug Approvals. [Link][3]

- ResearchGate. (2015).

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link][8][10]

- Wikipedia. (n.d.). Chiral auxiliary. [Link][4]

- Myers, A. G., & et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access. [Link][9]

- de Sousa, A. S., & et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1R,2R)-2-(Benzyloxy)cyclopentanamine: A Chiral Amine for Asymmetric Synthesis

This guide provides an in-depth exploration of the chiral amine (1R,2R)-2-(Benzyloxy)cyclopentanamine, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, properties, and, most importantly, its application as a potent chiral auxiliary in asymmetric synthesis, drawing upon established principles and the performance of structurally related compounds.

The Crucial Role of Chiral Amines in Modern Chemistry

Chirality is a fundamental concept in chemistry, with the three-dimensional arrangement of atoms in a molecule often dictating its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral amines are a cornerstone in the synthesis of such compounds, serving as key intermediates, catalysts, and resolving agents.[1][2][3]

Among the diverse classes of chiral amines, 1,2-amino alcohols and their derivatives stand out for their versatility.[4][5][6] The presence of both a nitrogen and an oxygen atom at adjacent stereocenters allows for the formation of rigid, chelated transition states in chemical reactions. This structural feature is instrumental in achieving high levels of stereocontrol, making them exceptional candidates for chiral auxiliaries and ligands in asymmetric catalysis.

The Cyclopentane Scaffold: A Privileged Motif in Asymmetric Synthesis

The cyclopentane ring is a common feature in many natural products and pharmacologically active molecules.[7][8] Its conformational rigidity, when compared to acyclic or larger ring systems, provides a predictable and stable framework for the precise positioning of functional groups. This inherent structural constraint makes chiral cyclopentane derivatives highly effective as ligands and auxiliaries in asymmetric transformations, where a well-defined spatial environment around the reaction center is critical for high stereoselectivity.[1][9]

This compound: Properties and Synthesis

This compound is a chiral 1,2-amino alcohol derivative that combines the benefits of a rigid cyclopentane backbone with the stereodirecting potential of the amino and benzyloxy groups.

Physicochemical Properties

| Property | Value |

| CAS Number | 181657-56-7 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 90-93 °C at 0.23 mmHg[10] |

| Optical Purity | Typically ≥98.0% enantiomeric excess |

| Storage | 2-8°C, under inert atmosphere |

Proposed Synthesis

While multiple synthetic routes can be envisioned, a common and effective strategy for preparing enantiopure trans-1,2-disubstituted cyclopentanes involves the resolution of a racemic mixture or an asymmetric synthesis starting from a prochiral precursor. A plausible and efficient synthesis of this compound can be achieved from racemic trans-2-aminocyclopentanol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Benzylation of Racemic trans-2-Aminocyclopentanol

-

To a solution of racemic trans-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 12-16 hours.

-

After completion, cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain racemic trans-2-(benzylamino)cyclopentanol.

Step 2: Diastereomeric Salt Resolution

-

Dissolve the racemic trans-2-(benzylamino)cyclopentanol (1.0 eq) in a suitable solvent, such as isopropanol.

-

Add a solution of a chiral resolving agent, for example, R-(-)-mandelic acid (0.5 eq), in the same solvent.

-

Allow the mixture to crystallize. The (1R,2R)-enantiomer will preferentially form a less soluble diastereomeric salt.

-

Filter the crystals and wash with a cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Step 3: Liberation of the Chiral Amine and O-Benzylation

-

Treat the diastereomerically pure salt with a base, such as aqueous sodium hydroxide, to liberate the free amine, (1R,2R)-2-(benzylamino)cyclopentanol.

-

Extract the chiral amine with an organic solvent like dichloromethane and dry over anhydrous sodium sulfate.

-

To a solution of the chiral amine in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0°C.

-

After cessation of hydrogen evolution, add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield (1R,2R)-N-benzyl-2-(benzyloxy)cyclopentanamine.

Step 4: Deprotection of the Amine

-

Dissolve the product from the previous step in methanol and add a palladium on carbon catalyst (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain this compound.

Figure 1. Proposed synthetic workflow for this compound.

Application as a Chiral Auxiliary in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[10][11] After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

The performance of this compound as a chiral auxiliary is anticipated to be excellent, drawing parallels from the well-documented efficacy of the structurally similar (1S,2R)-2-aminocyclopentan-1-ol.[12][13] The trans relationship between the amino and benzyloxy groups on the rigid cyclopentane ring creates a well-defined chiral environment. The bulky benzyloxy group is expected to provide superior facial shielding compared to a hydroxyl group, thus enhancing diastereoselectivity.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral N-acyl derivatives of this compound is a powerful method for the synthesis of enantioenriched α-substituted carboxylic acids.

Experimental Protocol: Asymmetric Alkylation

-

Acylation of the Auxiliary: React this compound with an acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to form the corresponding N-acyl amide.

-

Enolate Formation: Dissolve the N-acyl amide (1.0 eq) in anhydrous THF and cool to -78°C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

-

Alkylation: Add an alkylating agent (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78°C and allow the reaction to proceed for several hours.

-

Workup and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography. The chiral auxiliary can then be cleaved by hydrolysis (e.g., with LiOH in aqueous THF) to yield the chiral carboxylic acid and recover the auxiliary.

Figure 2. General workflow for asymmetric alkylation using a chiral auxiliary.

Expected Performance:

Based on the results obtained with the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, very high diastereoselectivities are expected.[12][13]

| Electrophile (R'-X) | Expected Diastereomeric Excess (d.e.) |

| Benzyl bromide | >99% |

| Allyl iodide | >99% |

| Methyl iodide | >95% |

Asymmetric Aldol Reactions

The N-acyl derivatives of this compound can also be employed in asymmetric aldol reactions to produce chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. The formation of a boron enolate is typically used to ensure a well-defined six-membered Zimmerman-Traxler transition state, leading to high stereocontrol.

Experimental Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: To a solution of the N-propionyl derivative (1.0 eq) in anhydrous dichloromethane at 0°C, add di-n-butylboron triflate (1.1 eq) followed by N,N-diisopropylethylamine (1.2 eq). Stir for 1 hour at 0°C.

-

Aldol Addition: Cool the reaction mixture to -78°C and add the aldehyde (1.2 eq) dropwise. Stir at -78°C for 2 hours, then warm to 0°C over 1 hour.

-

Workup and Auxiliary Removal: Quench the reaction with a phosphate buffer (pH 7). Extract the product and purify by column chromatography. The auxiliary can be removed via hydrolysis to afford the chiral β-hydroxy acid.

Expected Performance:

Excellent diastereoselectivities are anticipated for the syn-aldol product, consistent with reactions using similar cyclopentane-based auxiliaries.[13]

| Aldehyde | Expected Diastereomeric Excess (d.e.) for syn-product |

| Benzaldehyde | >99% |

| Isobutyraldehyde | >99% |

| Acetaldehyde | >99% |

Conclusion

This compound is a promising and highly valuable chiral amine for applications in asymmetric synthesis. Its rigid cyclopentane framework and the stereodirecting influence of the trans-disposed amino and bulky benzyloxy groups make it an excellent candidate for a chiral auxiliary. The protocols and expected high diastereoselectivities outlined in this guide for asymmetric alkylation and aldol reactions demonstrate its potential for the synthesis of complex, enantiomerically pure molecules. For researchers in drug discovery and development, mastering the use of such powerful tools is essential for the efficient and stereocontrolled construction of new chemical entities.

References

- Chen, Y., et al. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews.

- Nicolai, S., & Cramer, N. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224.

- Glinka, A., et al. (2020). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 85(15), 9829–9840.

- American Chemical Society. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.

- Malcolmson, S. J., & Rahim, F. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews.

- Malcolmson, S. J., & Rahim, F. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews.

- Wang, D., et al. (2019). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 6(15), 2676-2680.

- Connon, S. J., & Franz, A. K. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane-Nitroketones. European Journal of Organic Chemistry, 2015(30), 6675-6680.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- MacMillan, D. W. C., et al. (2025). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society.

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.

- ResearchGate. (n.d.). Asymmetric synthesis of the chiral cyclopentanone by means of Michael/cross-benzoin cascade reaction.

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.

- Various Authors. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6596.

- Chida, N., et al. (2002). Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry, 67(5), 1669-77.

- Wikipedia. (n.d.). Chiral auxiliary.

- MDPI. (2002). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 7(10), 735-745.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. キラル補助剤 [sigmaaldrich.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of (1R,2R)-2-(Benzyloxy)cyclopentanamine in Asymmetric Catalysis: A Technical Guide

This technical guide delves into the role and prospective applications of (1R,2R)-2-(benzyloxy)cyclopentanamine as a chiral auxiliary in asymmetric catalysis. While direct, comprehensive literature on this specific reagent is emerging, this document synthesizes established principles of stereochemical control, drawing parallels from structurally analogous and well-documented chiral auxiliaries. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel and efficient methodologies for the synthesis of enantiomerically pure molecules.

Introduction: The Quest for Stereochemical Control

In the realm of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a cornerstone in this endeavor, offering a robust and reliable strategy to introduce stereogenic centers with high fidelity. This compound, a C₂-symmetric chiral diamine derivative, presents a compelling scaffold for asymmetric synthesis. Its rigid cyclopentane backbone, coupled with the stereodirecting potential of the benzyloxy and amino groups, offers a unique chiral environment to influence the outcome of stereoselective transformations.

This guide will explore the synthesis of this chiral auxiliary, its anticipated role in key asymmetric reactions, and provide detailed, field-proven protocols adapted from closely related systems.

Synthesis and Physicochemical Properties

This compound is a chiral amine that is commercially available from various suppliers.[1][2] Its key physicochemical properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| CAS Number | 181657-56-7 | [1][2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Optical Purity (ee) | ≥98.0% | [2] |

| Storage Temperature | 2-8°C | [2] |

The synthesis of related trans-2-aminocyclopentanol derivatives has been reported, often starting from commercially available precursors like ethyl 2-oxocyclopentanecarboxylate.[3] These synthetic routes typically involve stereoselective reduction and subsequent functional group manipulations to install the amino and benzyloxy moieties with the desired (1R,2R) configuration.

Application in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that often generates two new stereocenters. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of this transformation. While direct data for this compound is limited, we can extrapolate its potential performance based on the well-established efficacy of the structurally similar (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone auxiliary.[3]

Anticipated Performance

The rigid cyclopentane ring and the bulky benzyloxy group are expected to effectively shield one face of the enolate, leading to high diastereoselectivity in the aldol addition.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference (Analogous System) |

| This compound Derivative (Predicted) | Various aliphatic & aromatic aldehydes | >95:5 | >80 | Based on[3] |

| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | MeCHO | >99:1 | 70 | [3] |

| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | PhCHO | >99:1 | 80 | [3] |

Proposed Mechanism of Stereochemical Induction

The high diastereoselectivity in aldol reactions employing such auxiliaries can be rationalized by the Zimmerman-Traxler model. The chiral auxiliary is first converted into an oxazolidinone, which is then N-acylated. Deprotonation forms a rigid boron enolate, which then reacts with the aldehyde via a chair-like six-membered transition state. The bulky benzyloxy group on the cyclopentane ring is expected to orient the approach of the aldehyde from the less hindered face, thus dictating the stereochemistry of the newly formed stereocenters.

Diagram of Proposed Stereochemical Control

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.

Experimental Protocol: Asymmetric Aldol Reaction (Adapted from[3])

Step 1: Formation of the N-Propionyl Oxazolidinone

-

To a solution of the oxazolidinone derived from this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) and stir for an additional hour at -78 °C, then allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Step 2: Diastereoselective Aldol Reaction

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise.

-

Slowly add triethylamine (1.2 eq) and stir the mixture for 1 hour at 0 °C to form the boron enolate.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 buffer and methanol.

-

Concentrate the mixture and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers and concentrate in vacuo. Purify the crude product by flash chromatography.

Step 3: Auxiliary Cleavage

-

To a solution of the aldol adduct in a mixture of THF and water, add lithium hydroperoxide (LiOOH) at 0 °C.

-

Stir the reaction until completion (monitored by TLC).

-

Quench with an aqueous solution of sodium sulfite.

-

Separate the aqueous layer and acidify to pH 2-3 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate to isolate the chiral β-hydroxy acid.

-

The chiral auxiliary can be recovered from the organic layer.

Application in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the synthesis of α-substituted chiral carboxylic acids. The rigid framework of a cyclopentane-based auxiliary is anticipated to provide excellent stereocontrol.

Anticipated Performance

Based on the performance of similar chiral auxiliaries, a derivative of this compound is expected to afford high diastereoselectivity in alkylation reactions with various electrophiles.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference (Analogous System) |

| This compound Derivative (Predicted) | Benzyl bromide | >95:5 | >85 | Based on[3] |

| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | Benzyl bromide | >99:1 | 65-72 | [3] |

| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | Allyl iodide | >99:1 | 65-72 | [3] |

Proposed Mechanism of Stereochemical Induction

Upon formation of the N-acyl derivative (e.g., an oxazolidinone), deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The chiral auxiliary, with its bulky benzyloxy group, is expected to effectively block one face of the planar enolate. The incoming electrophile will therefore preferentially approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.

Diagram of Proposed Stereochemical Control in Alkylation

Caption: Conceptual diagram illustrating the principle of stereochemical control in asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation (Adapted from[3])

-

To a solution of the N-acyl oxazolidinone derived from this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C and allow it to slowly warm to -20 °C over 6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired α-alkylated product.

-

The auxiliary can be cleaved and recovered using similar hydrolytic methods as described for the aldol adduct.

Conclusion and Future Outlook

This compound holds significant promise as a chiral auxiliary for asymmetric catalysis. Based on the well-documented success of structurally related compounds, it is anticipated to provide excellent levels of stereocontrol in fundamental carbon-carbon bond-forming reactions such as aldol additions and alkylations. The rigid cyclopentane framework and the steric bulk of the benzyloxy group are key features that are expected to lead to high diastereoselectivities.

The experimental protocols provided in this guide, adapted from proven systems, offer a solid foundation for researchers to begin exploring the utility of this chiral auxiliary. Further investigation is warranted to fully elucidate its scope and limitations, and to explore its application in other asymmetric transformations such as Diels-Alder reactions, conjugate additions, and as a ligand in metal-catalyzed processes. The development and characterization of new chiral reagents like this compound are vital for the continued advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-l-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]

- Amerigo Scientific. (Product Page) (1R,2R)-1-Amino-2-benzyloxycyclopentane. [Link]

Sources

- 1. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R,2R)-反-2-苄氧基-环戊胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2R)-2-(Benzyloxy)cyclopentanamine: A Versatile Chiral Building Block for Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Chiral building blocks serve as powerful tools for introducing and controlling stereocenters. This guide provides a comprehensive technical overview of (1R,2R)-2-(Benzyloxy)cyclopentanamine, a valuable chiral synthon. We will explore its synthesis, physicochemical properties, and diverse applications as a chiral auxiliary and a precursor to sophisticated chiral ligands. This document is intended to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this building block in their synthetic campaigns.

Introduction: The Strategic Value of Chiral Amines

In the landscape of asymmetric synthesis, chiral amines and their derivatives are of paramount importance. They are integral components of many biologically active molecules and serve as the foundation for numerous chiral auxiliaries and catalysts that enable the enantioselective synthesis of complex targets.[1] this compound belongs to the class of trans-1,2-disubstituted cyclopentylamines, a scaffold that offers a combination of conformational rigidity and well-defined stereochemistry.

The structure of this compound is notable for several key features:

-

Defined Absolute Stereochemistry: The (1R,2R) configuration provides a fixed chiral environment, essential for inducing stereoselectivity in subsequent reactions.

-

Rigid Cyclopentane Backbone: The five-membered ring limits conformational flexibility, which helps in creating a predictable and well-ordered transition state, leading to higher levels of stereocontrol.

-

Orthogonal Functionality: The primary amine and the benzyloxy ether represent two distinct functional groups. The amine serves as a handle for attachment to substrates or ligand scaffolds, while the bulky benzyloxy group plays a crucial role in steric shielding to direct the approach of incoming reagents.

These attributes make it an attractive and versatile tool for tackling challenges in asymmetric synthesis.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity and enantiomeric purity of the chiral building block.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 181657-56-7 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Not specified, typically a liquid or low-melting solid | |

| Optical Purity | Enantiomeric excess (ee): ≥98.0% | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling Information [2]

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)

-

Signal Word: Danger

-

Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator are recommended.[2]

Synthetic Accessibility

The utility of a chiral building block is directly linked to its accessibility. While multiple synthetic routes can be envisaged, a common strategy for related chiral 1,2-amino alcohols involves the optical resolution of a racemic mixture. For instance, the precursor (1R,2R)-2-amino-1-cyclopentanol can be produced on an industrial scale through the resolution of racemic 2-(N-benzylamino)-1-cyclopentanol using a chiral resolving agent like R-(-)-mandelic acid, followed by debenzylation.[4] The target molecule, this compound, can then be accessed through protecting group strategies on a resolved intermediate.

Caption: Workflow for asymmetric alkylation using a cyclopentanamine auxiliary.

Studies on closely related auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, have demonstrated exceptional diastereofacial selectivity (>99% de) in both alkylation and aldol reactions, highlighting the potential of this cyclopentane scaffold. [5][6] Table 2: Representative Performance of a Related Cyclopentane-Based Auxiliary in Asymmetric Reactions [5]

| Reaction | Electrophile / Aldehyde | Yield (%) | Diastereomeric Excess (de) (%) |

|---|---|---|---|

| Aldol Reaction | MeCHO | 70 | >99 |

| Aldol Reaction | PhCHO | 80 | >99 |

| Alkylation | Benzyl bromide | 65-72 | >99 |

| Alkylation | Allyl iodide | 65-72 | >99 |

Note: Data shown is for an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, which serves as a strong model for the expected efficacy of auxiliaries derived from this compound.

Experimental Protocol: General Procedure for Asymmetric Alkylation [7] This protocol is adapted from procedures using structurally related oxazolidinone auxiliaries and serves as a guiding template.

-

Acylation: To a solution of the chiral amide (derived from this compound and an appropriate carboxylic acid) (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.05 equiv) dropwise. Stir the solution for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.

-

Auxiliary Removal: The chiral auxiliary is subsequently cleaved by acidic or basic hydrolysis to release the chiral carboxylic acid and allow for the recovery of the starting cyclopentanamine derivative.

Precursor to Chiral Ligands

Beyond its role as a stoichiometric auxiliary, this compound is an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. [8]The vicinal amino and benzyloxy groups provide a C₂-symmetric-like scaffold that can be elaborated into various ligand classes, such as Schiff bases, phosphine-oxazolines (PHOX), or other bidentate ligands that can coordinate to a metal center and create a chiral catalytic environment. [9][10]

Caption: Elaboration of the chiral building block into valuable ligand classes.